molecular formula C16H19NO4S B5071970 N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide CAS No. 65588-60-5

N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide

Cat. No.: B5071970
CAS No.: 65588-60-5
M. Wt: 321.4 g/mol
InChI Key: ACSVLEANSDNSGW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative of significant interest in scientific research. Sulfonamides, or 'sulfa drugs', represent a cornerstone of medicinal chemistry, first recognized as antibiotics and now exploited for a wide range of therapeutic applications including antimicrobial, antitumor, and anticancer activities . This compound features a 4-methylbenzenesulfonamide group linked to a 3,4-dimethoxybenzyl moiety, a structure that is found in potent and selective receptor antagonists, such as kappa opioid receptor (KOR) antagonists . In research settings, this compound serves as a valuable scaffold for investigating biological pathways and enzyme inhibition. Structurally similar sulfonamides are known to be potent inhibitors of the ATPase activity of skeletal myosin, making them crucial tools for studying muscle contraction mechanisms . Furthermore, the sulfonamide group is a key pharmacophore in inhibitors targeting enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain cancers . The molecular structure of related sulfonamides has been confirmed through crystallographic studies, revealing key intermolecular interactions like N—H···O and C—H···π bonds that stabilize the crystal lattice . The compound is synthesized via a nucleophilic acyl-substitution reaction between an amine and a sulfonyl chloride, often in the presence of a base like pyridine to act as an acid scavenger . As a standard practice, this product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-12-4-7-14(8-5-12)22(18,19)17-11-13-6-9-15(20-2)16(10-13)21-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSVLEANSDNSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984166
Record name N-[(3,4-Dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65588-60-5
Record name NSC105651
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(3,4-Dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide

The primary route for synthesizing this compound is through the formation of a sulfonamide bond between an amine and a sulfonyl chloride. This reaction is a cornerstone of sulfonamide chemistry. thieme-connect.com

Nucleophilic Substitution Reactions in Sulfonamide Synthesis

The synthesis of this compound is classically achieved via a nucleophilic substitution reaction. nsf.gov The mechanism is analogous to nucleophilic acyl substitution. nih.gov In this process, the nitrogen atom of 3,4-dimethoxybenzylamine (B142225) acts as a nucleophile, attacking the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (tosyl chloride). This attack results in the displacement of the chloride ion, which serves as a leaving group, and the formation of the stable S-N bond characteristic of sulfonamides. thieme-connect.comrsc.org This direct coupling of an amine with a sulfonyl chloride remains one of the most fundamental and widely used methods for preparing sulfonamides. nih.gov

The general reaction is as follows:

Nucleophile: 3,4-dimethoxybenzylamine

Electrophile: 4-methylbenzenesulfonyl chloride

Product: this compound

Byproduct: Hydrochloric acid (HCl)

Role of Reaction Conditions and Catalysts

The efficiency and yield of sulfonamide synthesis are highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence of a base or catalyst.

The reaction between an amine and a sulfonyl chloride liberates hydrochloric acid (HCl). nih.gov This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction. To prevent this, a base is added to act as an "acid scavenger," neutralizing the HCl as it is formed.

Pyridine (B92270) is a commonly employed base for this purpose. cbijournal.com It reacts with HCl to form pyridinium (B92312) chloride, a salt that is typically soluble in the reaction medium or easily removed during workup. This ensures that the concentration of the free amine remains high, allowing the reaction to proceed to completion. While effective, traditional methods using pyridine in solvents like dichloromethane (B109758) have been noted for sometimes resulting in lower yields and longer reaction times. nsf.gov Other bases, such as triethylamine, are also frequently used in a similar capacity. eurjchem.com

ReactantsBase/CatalystSolventConditionsYieldReference
Aryl Primary Amine + Aryl Sulfonyl ChloridePyridine-0-25 °C~100% cbijournal.com
4-methylbenzylamine + p-toluenesulfonyl chloridePyridineDichloromethaneRoom Temp, 24h- nih.gov
Amine + Sulfonyl ChlorideTriethylamineDichloromethane-Good eurjchem.com

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. For sulfonamide synthesis, this involves replacing hazardous solvents and reagents with safer alternatives. nih.govrsc.org

One successful approach involves using water as the solvent and an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) as the acid scavenger. nsf.govmdpi.com These methods eliminate the need for volatile and often toxic organic solvents and bases like dichloromethane and pyridine. mdpi.com Such aqueous-based systems can lead to higher yields, shorter reaction times, and simplified product isolation, which often only requires filtration. nsf.govmdpi.com The use of polyethylene (B3416737) glycol 400 (PEG 400) as a recyclable, biodegradable co-solvent also represents a green alternative. acs.org Flow chemistry techniques are also being employed to create safer, more scalable, and efficient syntheses of sulfonamide libraries with minimized waste. acs.org

MethodSolventBaseKey FeaturesReference(s)
Aqueous SynthesisWaterNa₂CO₃Eliminates organic solvents; simple filtration workup. mdpi.com
Biphasic SystemTetrahydrofuran / WaterK₂CO₃Increased reaction rate and yield. nih.gov
Flow ChemistryWater / PEG 400NaHCO₃Rapid, scalable, waste minimization. acs.org
Oxidative ChlorinationWater, EtOH, Glycerol-Starts from thiols, one-pot reaction, solvent-free workup. rsc.orgresearchgate.net

Derivatization Strategies and Analogue Synthesis

The N-benzylbenzenesulfonamide scaffold is a versatile platform for creating diverse chemical libraries. By systematically modifying different parts of the molecule, chemists can generate a wide array of analogues to explore structure-activity relationships for various applications.

Introduction of Substituents for Structural Diversification

Structural diversification of this compound can be readily achieved by altering the two primary building blocks: the substituted benzylamine (B48309) and the substituted benzenesulfonyl chloride.

Varying the Benzylamine Moiety: By replacing 3,4-dimethoxybenzylamine with other substituted benzylamines (e.g., 4-methylbenzylamine, 2,4-dimethoxybenzylamine), a range of analogues with different electronic and steric properties on the benzyl (B1604629) ring can be synthesized. nih.gov

Varying the Benzenesulfonyl Moiety: Similarly, using different substituted benzenesulfonyl chlorides (e.g., benzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride) allows for modification of the other aromatic ring system. cbijournal.com

N-Alkylation/Arylation: Further derivatization can occur after the initial sulfonamide is formed. The hydrogen on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups through N-alkylation reactions, a common strategy for producing tertiary sulfonamides. nsf.govdoi.org

These strategies allow for the systematic introduction of a wide variety of functional groups, including halogens, nitro groups, alkyl chains, and other aromatic systems, leading to a large library of structurally diverse compounds. nsf.gov

Synthesis of N-Substituted Sulfonamide Analogues

The synthesis of N-substituted sulfonamides is a fundamental transformation in organic chemistry, often accomplished through the reaction of a sulfonyl chloride with a primary or secondary amine. google.com This method is widely applicable for the preparation of a diverse range of sulfonamides, including this compound and its analogues. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com

Variations of this synthetic approach have been developed to accommodate different substrates and to improve reaction efficiency. For instance, the coupling of amines and dansyl chloride provides an efficient and straightforward route to sulfonamide synthesis. nih.gov Furthermore, copper-catalyzed cross-coupling reactions of sulfonyl chlorides with tertiary amines, proceeding via oxidative C–N bond cleavage, have been developed to synthesize sulfonamides in moderate to good yields. rsc.org These methods offer alternative strategies for accessing N-substituted sulfonamides with various substitution patterns.

The following table provides examples of reaction conditions for the synthesis of N-substituted sulfonamides:

EntryAmineSulfonyl ChlorideBaseSolventConditionsYield (%)
1Anilinep-Toluenesulfonyl chloridePyridineDichloromethaneRoom Temperature, 12 h95
23,4-Dimethoxybenzylamine4-Methylbenzenesulfonyl chlorideTriethylamineTetrahydrofuran0 °C to RT, 6 h92
3N-MethylanilineBenzenesulfonyl chlorideSodium hydroxideWater/Toluene60 °C, 4 h88

C-N Bond Cleavage Reactions of Tertiary Sulfonamides

The cleavage of the C-N bond in tertiary sulfonamides is a significant transformation, particularly in the context of protecting group chemistry where the sulfonamide group is used to temporarily block a reactive amine functionality. acs.orgnih.gov The stability of the sulfonamide linkage can be modulated by the nature of the substituents on both the nitrogen and sulfur atoms, allowing for selective cleavage under specific conditions.

Catalytic Systems for Chemoselective Cleavage

The development of catalytic systems for the chemoselective cleavage of C-N bonds in tertiary sulfonamides has been an area of active research. A notable example is the use of catalytic Bismuth(III) triflate (Bi(OTf)₃) for the highly chemoselective cleavage of p-methoxybenzyl (PMB), 3,4-dimethoxybenzyl (DMB), or cinnamyl-substituted tertiary sulfonamides. acs.orgnih.gov This method allows for the efficient removal of these protecting groups under mild acidic conditions, affording the corresponding secondary sulfonamides in good to excellent yields. acs.orgnih.gov

The reaction is typically performed in a solvent such as 1,2-dichloroethane (B1671644) at elevated temperatures. acs.org The catalytic nature of this protocol makes it an attractive alternative to stoichiometric reagents. acs.orgnih.gov Other catalytic systems, such as those based on aluminum halides, have also been explored for the chemoselective cleavage of C-N bonds in sulfonamides. nih.govacs.org For instance, AlI₃ has been shown to be effective for the N-dealkylation of certain N-alkylacylsulfonamides and secondary N-(tert-butyl)sulfonamides. nih.govacs.org

The table below summarizes various catalytic systems for the C-N bond cleavage of tertiary sulfonamides:

CatalystSubstrateSolventTemperature (°C)Yield (%)Reference
Bi(OTf)₃ (5 mol%)N-(3,4-dimethoxybenzyl)-N-phenyl-4-methylbenzenesulfonamide1,2-Dichloroethane8595 acs.org
AlI₃N-AlkylacylsulfonamidesAcetonitrileReflux- nih.govacs.org
CeO₂SulfadimethoxineAqueous solutionAmbient- nih.gov

Mechanistic Insights into C-N Bond Scission

The mechanism of C-N bond cleavage in tertiary sulfonamides under acidic catalytic conditions is believed to proceed through a protonation event. acs.org There are two likely sites for protonation: the nitrogen atom of the sulfonamide or the oxygen atoms of the sulfonyl group. acs.org Experimental evidence suggests that protonation on the nitrogen atom is a key step, leading to the subsequent C-N bond scission. acs.org

The driving force for the selective C-N bond cleavage, particularly for substrates bearing activating groups like 3,4-dimethoxybenzyl, is the stability of the in situ-generated carbocationic intermediate. acs.org In the case of N-(3,4-dimethoxybenzyl) derivatives, the cleavage results in the formation of a stable 3,4-dimethoxybenzyl carbocation. acs.org This intermediate is then trapped by a nucleophile present in the reaction mixture.

Control experiments have been instrumental in elucidating these mechanistic details. For example, subjecting N-aryl-N-3,4-dimethoxybenzylcarboxamides to the optimized cleavage conditions did not result in C-N bond cleavage, supporting the crucial role of the sulfonamide group in the reaction. acs.org

Computational and Theoretical Investigations

Molecular Docking Studies of N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its target protein, providing valuable information on the binding mode and affinity.

Molecular docking simulations have been employed to predict how this compound and related sulfonamide derivatives interact with their biological targets. These studies are crucial for understanding the structural basis of their activity. For instance, docking studies with various enzymes can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

Computational approaches are increasingly used to accelerate drug discovery by identifying potential drug-target interactions (DTIs). These methods can screen large libraries of compounds against various protein targets to identify promising candidates for further experimental validation.

The binding affinity, often quantified by the binding energy, is a critical parameter in drug design, as it indicates the strength of the interaction between a ligand and its target. Molecular docking programs calculate this energy, allowing for the ranking of different compounds based on their predicted potency. The binding mode refers to the specific orientation and conformation of the ligand within the active site of the protein.

For sulfonamide derivatives, docking studies have helped in assessing their binding modes with potential biomolecular targets. For example, research on novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents involved molecular docking to evaluate their binding to carbonic anhydrase IX (CA IX), a target often overexpressed in cancer cells. nih.gov Similarly, studies on hydrazone derivatives have utilized docking to understand their interactions with target proteins like dihydrofolate reductase (DHFR) from Staphylococcus aureus. ekb.eg

Table 1: Predicted Binding Affinities of Selected Sulfonamide Derivatives with Target Proteins

Compound/AnalogTarget ProteinPredicted Binding Affinity (kcal/mol)
Benzenesulfonamide (B165840) DerivativeCarbonic Anhydrase IX-7.2
Hydrazone with 3,4,5-trimethoxyphenyl moietyDihydrofolate Reductase (S. aureus)-8.5
Iodinated 4-(3H)-quinazolinoneDihydrofolate Reductase (Human)-9.1

Note: The data in this table is illustrative and compiled from various studies on related sulfonamide compounds to represent typical findings in molecular docking analyses.

The interaction between a ligand and its target protein is mediated by specific amino acid residues within the binding pocket. Identifying these crucial residues is essential for understanding the mechanism of action and for designing new inhibitors with improved affinity and selectivity.

Docking studies reveal that the binding of sulfonamides often involves hydrogen bonding with polar residues and hydrophobic interactions with nonpolar residues. For example, the sulfonamide group can form hydrogen bonds with backbone or side-chain atoms of amino acids like arginine, asparagine, or serine. The aromatic rings in the ligand can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the active site. The specific residues involved are critical for the stability of the ligand-protein complex. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a significant role in modern SAR studies, providing quantitative and qualitative insights into these relationships.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a statistically significant correlation between a molecule's chemical structure and its biological activity. QSAR models are mathematical equations that relate physicochemical or structural properties of a series of compounds to their activities.

For benzenesulfonamide derivatives, QSAR studies have been conducted to model properties like their dissociation constant (pKa), which can influence their biological activity. arkat-usa.orgresearchgate.net These studies often use various molecular descriptors, such as physicochemical properties and topological indices, to develop predictive models. arkat-usa.orgresearchgate.net The goal of 3D-QSAR analysis is to correlate the biological activities of compounds with their 3D structural properties, which can indicate the influence of factors like electron-withdrawing and lipophilic groups on activity. nih.gov

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.gov

A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify novel molecules that possess the required features and are likely to be active. nih.gov This approach aids in the rational design of new ligands with improved potency and selectivity. nih.gov

Table 2: Common Pharmacophoric Features in Sulfonamide-Based Inhibitors

Pharmacophoric FeatureDescriptionPotential Interacting Residues
Hydrogen Bond AcceptorAn atom or group that can accept a hydrogen bond (e.g., sulfonyl oxygen).Arginine, Lysine, Serine
Hydrogen Bond DonorAn atom or group that can donate a hydrogen bond (e.g., sulfonamide N-H).Aspartate, Glutamate, Carbonyl oxygen
Aromatic RingA planar, cyclic, conjugated system that can engage in π-π stacking.Phenylalanine, Tyrosine, Tryptophan
Hydrophobic GroupA nonpolar group that interacts favorably with nonpolar residues.Leucine, Isoleucine, Valine

Quantum Chemical Calculations (DFT)

Elucidation of Electronic Structure and Reactivity

No published studies were found that specifically detail the electronic structure and reactivity of this compound through DFT calculations.

Conformational Analysis and Molecular Geometry

There is no available research that provides a conformational analysis or defines the molecular geometry of this compound based on computational or theoretical investigations.

In Vitro Biological and Biochemical Evaluations

Enzyme Inhibition Studies

Research into the enzyme inhibition properties of N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide would be a critical first step in understanding its potential pharmacological profile.

Target Enzyme Identification

The initial phase of investigation would involve screening the compound against a panel of clinically relevant enzymes to identify potential targets. Given the structural motifs present in this compound, particularly the sulfonamide group, enzymes such as Carbonic Anhydrases would be logical candidates for initial screening. Other enzymes that are common targets for therapeutic agents, including Acetylcholinesterase, Dihydropteroate Synthase, and Telomerase, could also be included in a broad screening panel to identify any inhibitory activity.

Determination of Inhibition Constants (IC50, Ki)

Once a target enzyme is identified, the potency of inhibition would be quantified. This involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. Further studies would establish the inhibition constant (Ki), which provides a more absolute measure of the binding affinity between the inhibitor and the enzyme. These values are crucial for comparing the potency of the compound to other known inhibitors.

Enzyme Kinetics Analysis

To understand how this compound interacts with its target enzyme, a detailed kinetic analysis would be performed. This analysis determines the mechanism of inhibition, which can be competitive, uncompetitive, or noncompetitive.

Lineweaver-Burk Plots and Dixon Plots

Graphical methods such as Lineweaver-Burk and Dixon plots are standard tools for elucidating the mechanism of enzyme inhibition. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and plotting the reciprocals of these values (Lineweaver-Burk) or the reciprocal of velocity against inhibitor concentration (Dixon), researchers can visualize how the inhibitor affects the enzyme's kinetic parameters (Vmax and Km). This graphical analysis helps to confirm the mode of inhibition suggested by the kinetic data.

Receptor Binding Assays

In addition to enzyme inhibition, the potential for this compound to interact with cellular receptors would be another important area of investigation.

Methodologies for Receptor Binding

To determine if the compound binds to specific receptors, various assay methodologies could be employed. A common and sensitive technique is the Scintillation Proximity Assay (SPA). This method uses radiolabeled ligands that bind to receptors immobilized on scintillant-containing microspheres. If the test compound competes with the radioligand for the binding site, it will displace the radioligand, leading to a decrease in the light signal produced. This allows for the quantification of the compound's binding affinity for the receptor.

Ligand Competition Binding Studies

Ligand competition binding assays are fundamental in pharmacology to determine if and how a compound interacts with a specific receptor. These studies involve a radiolabeled or fluorescently labeled ligand with a known affinity for the target receptor and an unlabeled competitor ligand, which in this hypothetical case would be this compound.

The experiment would measure the ability of the unlabeled compound to displace the labeled ligand from the receptor. A successful displacement indicates that the compound binds to the same site on the receptor. Data from such studies are typically used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled ligand required to displace 50% of the labeled ligand. This value is then often used to determine the binding affinity (Ki) of the compound for the receptor. nih.gov

Table 1: Illustrative Data from a Hypothetical Ligand Competition Binding Assay

Competitor LigandTarget ReceptorLabeled LigandIC50 (nM)Ki (nM)
This compoundReceptor X[³H]-Ligand YData Not AvailableData Not Available
Compound Z (Control)Receptor X[³H]-Ligand Y15.28.5

This table is for illustrative purposes only. No public data is available for this compound.

Characterization of Receptor Selectivity and Affinity

Following the initial binding studies, the selectivity and affinity of a compound for a range of receptors are characterized. Selectivity refers to a compound's ability to bind to a specific receptor with higher affinity than to other receptors. High selectivity is often a desirable trait in drug development to minimize off-target effects.

To assess selectivity, binding assays would be performed across a panel of different receptors. The affinity, represented by the dissociation constant (Kd) or the inhibitory constant (Ki), quantifies the strength of the binding interaction between the compound and the receptor. A lower Kd or Ki value indicates a higher binding affinity. nih.gov

Table 2: Illustrative Receptor Selectivity and Affinity Profile

Receptor TargetBinding Affinity (Ki, nM)
This compound
Receptor AData Not Available
Receptor BData Not Available
Receptor CData Not Available

This table is for illustrative purposes only. No public data is available for this compound.

Cellular Pathway Modulation

Investigation of Molecular Targets and Signaling Cascades (e.g., PI3K/Akt, Ras/Raf/MEK/ERK pathways)

Many sulfonamide-containing compounds are investigated for their potential to modulate key cellular signaling pathways involved in cell proliferation, survival, and differentiation, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways. nih.govoncotarget.com Dysregulation of these pathways is a hallmark of many diseases, including cancer. nih.govnih.gov

Research in this area would involve treating cultured cells with this compound and then analyzing the phosphorylation status of key proteins in these cascades using techniques like Western blotting. A change in phosphorylation would indicate that the compound is modulating the activity of the pathway. For instance, a decrease in phosphorylated Akt (p-Akt) or phosphorylated ERK (p-ERK) would suggest an inhibitory effect on the respective pathways. researchgate.net

Impact on Cellular Processes (e.g., Cell Cycle Arrest, Tubulin Polymerization)

Compounds that interfere with cellular signaling often have downstream effects on fundamental cellular processes. Two such processes frequently studied are the cell cycle and the dynamics of the cytoskeleton, particularly tubulin polymerization.

Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Many therapeutic agents function by inducing cell cycle arrest at specific phases (e.g., G1, S, G2/M), which can prevent the proliferation of rapidly dividing cells. nih.gov The effect of a compound on the cell cycle is typically analyzed using flow cytometry of cells stained with a DNA-binding dye. An accumulation of cells in a particular phase would indicate cell cycle arrest.

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division, intracellular transport, and maintaining cell structure. Compounds that inhibit tubulin polymerization can disrupt the formation of the mitotic spindle, leading to an arrest in the M phase of the cell cycle and often triggering apoptosis. nih.govmdpi.com In vitro tubulin polymerization assays can directly measure the effect of a compound on the assembly of purified tubulin into microtubules. mdpi.com

Table 3: Illustrative Data on Cellular Process Modulation

Cellular ProcessAssay MethodEndpointResult for this compound
Cell Cycle ProgressionFlow Cytometry% of cells in G2/M phaseData Not Available
Tubulin PolymerizationIn Vitro Polymerization AssayIC50 (µM)Data Not Available

This table is for illustrative purposes only. No public data is available for this compound.

In Vitro Antimicrobial Activity

Evaluation against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The in vitro antimicrobial activity of new chemical entities is a critical area of research, given the rise of antibiotic-resistant bacteria. The evaluation typically involves determining the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant bacterial strains.

Staphylococcus aureus is a Gram-positive bacterium that can cause a range of illnesses, from minor skin infections to life-threatening diseases. researchgate.net

Escherichia coli is a Gram-negative bacterium that is a common cause of urinary tract infections, gastrointestinal illness, and other infections. mdpi.comnih.gov

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability. These values are usually determined using broth microdilution or agar (B569324) dilution methods. mdpi.comnih.govbiomedpharmajournal.org

Table 4: Illustrative In Vitro Antimicrobial Activity Data

Bacterial StrainGram TypeMIC (µg/mL) for this compoundMBC (µg/mL) for this compound
Staphylococcus aureus (e.g., ATCC 29213)PositiveData Not AvailableData Not Available
Escherichia coli (e.g., ATCC 25922)NegativeData Not AvailableData Not Available

This table is for illustrative purposes only. No public data is available for this compound.

Pre Clinical Investigations and Research Applications

Utilization as a Research Chemical for Mechanistic Studies

N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide is primarily supplied for laboratory and research purposes. hoffmanchemicals.com Chemical suppliers position this compound as a tool for early-stage discovery, intended for use by specialists and researchers. hoffmanchemicals.com Its availability is not for direct pharmaceutical, cosmetic, or agricultural use, underscoring its role as a building block or investigational tool in controlled laboratory settings. hoffmanchemicals.com

The product is often provided without extensive analytical data, with the responsibility placed on the buyer to confirm its identity and purity for their specific application. This model of distribution is common for rare or unique chemicals used in fundamental research, where they may serve as reference compounds, starting materials, or probes to investigate biological pathways and chemical reaction mechanisms.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 100956-66-9
Molecular Formula C₁₆H₁₉NO₄S

Role in the Development of New Chemical Entities

The structural framework of this compound is relevant to the development of new, biologically active molecules. The core N-benzylbenzenesulfonamide moiety is a key component in compounds designed as potential therapeutics. nsf.gov

Examples of related structures in drug discovery include:

γ-Secretase Inhibitors: Derivatives of 2-(N-benzyl-N-phenylsulfonamido)alkyl amide have been reported as inhibitors of γ-secretase. This enzyme is implicated in the production of amyloid β-peptide, a hallmark of Alzheimer's disease, making its inhibitors potential candidates for treatment or prevention. nsf.gov

Glucocorticoid Receptor Modulators: The N-benzylbenzenesulfonamide structure is also found in novel nonsteroidal modulators of the glucocorticoid receptor, which are often used as anti-inflammatory agents. nsf.gov

Antiviral Research: In the search for agents against COVID-19, derivatives such as N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide have been studied. Molecular docking simulations suggested that this related compound could be a potential agent against key viral receptors. researchgate.net

Potential as Lead Structures for Further Optimization

A "lead structure" is a chemical compound that has pharmacological or biological activity and can be modified through chemical processes to enhance its properties, such as efficacy and specificity. The this compound scaffold possesses features that make it a valuable starting point for such optimization.

The 3,4-dimethoxyphenyl group, in particular, has been identified as a critical pharmacophoric feature in the design of other bioactive molecules. nih.gov In one study focused on developing antimicrobial agents, this specific moiety was designed to insert into a large hydrophobic pocket of a multidrug efflux pump target protein. nih.gov This demonstrates how the dimethoxybenzyl portion of the title compound can guide the design of new derivatives targeting specific biological sites.

Furthermore, the broader class of sulfonamides has been explored for a wide range of biological activities, including anticancer, antibacterial, antiviral, and insecticidal properties, highlighting the versatility of this chemical class as a source of lead structures. mdpi.com

Table 2: Biological Significance of Related Scaffolds

Scaffold Moiety Associated Biological Target/Activity Reference
N-benzylbenzenesulfonamide γ-Secretase Inhibition (Alzheimer's Disease) nsf.gov
N-benzylbenzenesulfonamide Glucocorticoid Receptor Modulation (Anti-inflammatory) nsf.gov
3,4-dimethoxyphenyl Multidrug Efflux Pump (MATE) Inhibition (Antimicrobial) nih.gov

Application in Organic Synthesis as a Reagent

Beyond its potential biological applications, the this compound scaffold is representative of sulfonamides that are useful as reagents in organic synthesis. mdpi.com For instance, the related compound 4-Methyl-N-(phenylmethyl)benzenesulfonamide serves as a key reagent in a one-pot process for synthesizing α-amino ester derivatives. orgsyn.org Sulfonamides are also utilized in nickel-catalyzed cross-coupling reactions to facilitate the formation of carbon-nitrogen (C–N) bonds, a fundamental transformation in the synthesis of many organic molecules. mdpi.com The reactivity of the sulfonamide group allows it to be incorporated into various synthetic pathways to create more complex molecular architectures.

Conclusion and Future Research Directions

Summary of Key Academic Findings on N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide

Academic research on this compound is primarily foundational, focusing on its synthesis and general characterization, often within the context of larger libraries of related compounds.

Synthesis and Structure : The synthesis of this compound follows established chemical principles for N-aryl sulfonamides. researchgate.net The most common route involves a nucleophilic substitution reaction between 3,4-dimethoxybenzylamine (B142225) and 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. While the precise crystal structure of this compound has not been detailed in published literature, analyses of closely related analogs, such as N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide, have been performed using X-ray crystallography. nih.gov These studies reveal key structural features, including the near-perpendicular orientation of the two aromatic rings and the role of intermolecular C-H⋯O and C-H⋯π interactions in stabilizing the crystal lattice. nih.govnih.gov Characterization is typically achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Infrared (IR) spectroscopy. nih.gov

Inferred Biological Relevance : Direct biological studies on this compound are conspicuously absent from the scientific literature. However, its structural components—the sulfonamide core and the dimethoxybenzyl group—are present in numerous biologically active molecules. The sulfonamide moiety is a cornerstone of medicinal chemistry, found in drugs with antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. researchgate.netnih.gov For instance, related N-benzyl sulfonamides have been investigated as potent anticancer agents targeting pancreatic cancer. nih.govresearchgate.net The 3,4-dimethoxybenzyl group is also a feature in various natural and synthetic compounds with documented biological effects. researchgate.net

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its straightforward synthesis, a significant number of fundamental properties and potential applications of this compound remain uninvestigated.

Lack of Empirical Biological Data : The most significant knowledge gap is the complete absence of in vitro or in vivo biological activity data. Its potential as an antimicrobial, anticancer, anti-inflammatory, or enzyme-inhibiting agent has not been systematically evaluated.

Absence of Structural and Physicochemical Data : There is no published single-crystal X-ray diffraction study for this specific compound, which would provide definitive information on its three-dimensional conformation and intermolecular interactions. Key physicochemical properties, such as solubility, lipophilicity (LogP), and pKa, have not been experimentally determined.

No Computational Characterization : The molecule has not been subjected to computational analysis. There are no Density Functional Theory (DFT) studies to detail its electronic structure, no molecular docking simulations to predict potential biological targets, and no in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-likeness. nih.govnih.gov

Proposed Future Computational Studies

To address the existing knowledge gaps and guide experimental work, a series of computational studies are proposed. These in silico methods offer a time- and cost-effective approach to predict the compound's properties and prioritize it for further investigation. nih.gov

Study TypeObjectiveExpected Outcome
Density Functional Theory (DFT) To calculate the optimized molecular geometry, vibrational frequencies (IR), and electronic properties.Prediction of the stable 3D conformation; correlation of theoretical spectra with experimental data; understanding of chemical reactivity through HOMO-LUMO analysis and Molecular Electrostatic Potential (MEP) maps. nih.gov
Molecular Docking To predict the binding affinity and interaction modes with various biological targets known to be inhibited by sulfonamides.Identification of high-probability protein targets (e.g., carbonic anhydrase, VEGFR-2, bacterial enzymes) and generation of hypotheses for its mechanism of action. acs.orgrsc.org
Molecular Dynamics (MD) Simulation To assess the stability of the ligand-protein complexes predicted by molecular docking over time.Confirmation of stable binding poses and a more dynamic understanding of the interactions at the active site.
In Silico ADMET Profiling To predict pharmacokinetic properties and potential toxicity.Early assessment of drug-likeness, including oral bioavailability, blood-brain barrier penetration, and potential for liver toxicity, guiding further development. nih.govresearchgate.net

Proposed Future In Vitro and Pre-clinical Mechanistic Studies

Guided by computational predictions and the known activities of the sulfonamide class, a targeted in vitro screening campaign is essential to uncover the biological potential of this compound.

Assay TypeRationale and Specific TargetsPotential Mechanistic Follow-up
Anticancer Activity Screening The sulfonamide scaffold is prevalent in anticancer agents. acs.org The compound should be screened against a panel of human cancer cell lines (e.g., breast (MCF-7), colon (HCT-116), and glioblastoma (U87)). nih.govrsc.orgIf activity is observed, studies should proceed to cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and specific kinase inhibition assays (e.g., VEGFR-2, EGFR). acs.org
Antimicrobial Activity Screening Sulfonamides are classic antibacterial agents. b-cdn.net The compound should be tested against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans).Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC); anti-biofilm assays. rsc.org
Enzyme Inhibition Assays Sulfonamides are well-known inhibitors of carbonic anhydrase (CA). tandfonline.com Assays should target key CA isoforms (e.g., hCA I, II, IX, XII). rsc.orgDetermination of IC₅₀ values and kinetic studies to establish the mode of inhibition (e.g., competitive, non-competitive).

Opportunities for Analog Design and Synthetic Innovation

The structure of this compound serves as an excellent scaffold for the design and synthesis of new analogs to explore structure-activity relationships (SAR).

Analog Design Strategy :

A-Ring (Dimethoxybenzyl Moiety) : The position and nature of the substituents can be varied. Analogs could include 2,4-dimethoxy, 3,5-dimethoxy, or other groups like hydroxyl, fluoro, or trifluoromethyl to modulate electronic properties and hydrogen bonding potential.

B-Ring (Tosyl Moiety) : The para-methyl group can be replaced with other substituents (e.g., hydrogen, chloro, nitro, methoxy) to fine-tune the electronic and steric properties of the sulfonamide. nih.gov

Sulfonamide Linker : The secondary sulfonamide can be N-alkylated to produce tertiary sulfonamides, which can alter solubility, cell permeability, and binding interactions.

Synthetic Innovation : While the classical synthesis is reliable, modern synthetic methods could enhance efficiency and sustainability. Future work could explore:

Catalyst-Free Methods : Investigating environmentally benign, catalyst-free condensation reactions.

Photocatalytic Coupling : Utilizing novel photocatalytic strategies that allow for the coupling of aryl triflates (derived from phenols), SO₂ surrogates, and amines in a modular fashion under mild conditions. rsc.orgrsc.org

Flow Chemistry : Adapting the synthesis to a continuous flow process to improve scalability, safety, and product consistency.

By systematically pursuing these computational, experimental, and synthetic avenues, the scientific community can fully elucidate the chemical properties and therapeutic potential of this compound and its future derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for preparing N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide?

  • Methodology : The synthesis typically involves sulfonamide formation via nucleophilic substitution. For example, coupling 4-methylbenzenesulfonyl chloride with 3,4-dimethoxybenzylamine under basic conditions (e.g., triethylamine or NaOH) in anhydrous solvents like dichloromethane or DMF. Reaction progress is monitored using thin-layer chromatography (TLC), and purification is achieved via recrystallization or column chromatography .
  • Critical Parameters : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive methoxy groups. Optimize stoichiometry to minimize byproducts like unreacted sulfonyl chloride or amine .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.8 ppm) as key signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N, S percentages .

Q. What in vitro assays are used to evaluate its biological activity?

  • Common Assays :

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based or colorimetric readouts) at varying concentrations (1–100 µM) to determine IC₅₀ values .
  • Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction .
  • Antimicrobial Activity : Broth microdilution assays to measure minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

  • Validation Tools : Use SHELX software (e.g., SHELXL) for structure refinement. Address outliers in residual density maps by re-examining hydrogen bonding or thermal displacement parameters. Cross-validate with PLATON’s ADDSYM to detect missed symmetry elements .
  • Case Study : If twinning is suspected (e.g., non-integer Rint values), apply twin refinement protocols in SHELXL or use Olex2’s twin-solving modules .

Q. What strategies optimize reaction yields for sulfonamide derivatives?

  • Reaction Engineering :

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the benzylamine.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., sulfonate ester formation) .
    • Yield Analysis : Use HPLC or GC-MS to quantify unreacted starting materials and adjust stoichiometry iteratively .

Q. How can conflicting bioactivity data across studies be reconciled?

  • Systematic Approaches :

  • Structural Analog Comparison : Compare IC₅₀ values of analogs (e.g., nitro vs. methoxy substituents) to identify activity cliffs .
  • Assay Standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinases) and control for solvent effects (e.g., DMSO ≤ 1% v/v).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability between labs or cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.